Quinoline, 4-(dichloromethyl)-
Description
Significance of the Quinoline (B57606) Moiety in Heterocyclic Compound Research
The quinoline ring system is a fundamental structural motif found in a vast array of natural products, most notably the Cinchona alkaloids like quinine, and a multitude of synthetic compounds with significant pharmacological activities. clockss.org Its importance in medicinal chemistry is underscored by its presence in drugs exhibiting a wide spectrum of therapeutic effects, including antimalarial, antibacterial, anticancer, anti-inflammatory, and antiviral properties. clockss.orgnih.govresearchgate.netvulcanchem.com The fusion of an electron-donating benzene (B151609) ring with an electron-deficient pyridine (B92270) ring imparts a unique electronic character, allowing for diverse chemical modifications at various positions. clockss.org
The versatility of the quinoline core stems from its ability to engage in both electrophilic and nucleophilic substitution reactions, enabling the introduction of a wide range of functional groups. clockss.org This chemical tractability has allowed researchers to fine-tune the biological activity and physicochemical properties of quinoline derivatives, leading to the development of numerous successful therapeutic agents. vulcanchem.comprepchem.com The introduction of substituents at key positions, such as C2, C4, and C8, has been shown to be critical for modulating biological efficacy. nih.gov Consequently, the quinoline scaffold continues to be a focal point of intensive research, with ongoing efforts to discover novel derivatives with enhanced potency and selectivity. vulcanchem.compreprints.org
Emergence of Dichloromethyl-Substituted Quinoline Derivatives in Synthetic Pathways
The dichloromethyl group (–CHCl₂) is a valuable functional handle in synthetic organic chemistry. Its introduction onto a quinoline core creates a reactive center that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of the quinoline scaffold. While the direct synthesis of Quinoline, 4-(dichloromethyl)- is not extensively documented in isolation, the emergence of this class of compounds is evident from various synthetic strategies reported for related derivatives.
One common approach involves the direct chlorination of methyl-substituted quinolines. For instance, the side-chain chlorination of quinaldine (B1664567) (2-methylquinoline) using reagents like trichloroisocyanuric acid can yield 2-(dichloromethyl)quinoline (B8743484). preprints.org This type of radical-based chlorination highlights a potential route to access dichloromethyl derivatives from readily available methylquinoline precursors.
Another strategy involves the construction of the quinoline ring from precursors already containing the di- or trichloromethyl moiety. Research on the synthesis of complex, substituted benzo[h]quinolines has demonstrated the use of precursors like pentachloro-2-nitro-1,3-butadiene, which ultimately lead to the formation of a 4-(dichloromethyl) substituent on the resulting heterocyclic system. nih.govmdpi.comrsc.org These multi-step cascade reactions, while complex, showcase the feasibility of incorporating the dichloromethyl group during the ring-forming process. nih.govrsc.org
Furthermore, related chloromethyl and bis(chloromethyl) quinolines have been synthesized, which serve as important precursors. For example, ethyl 4-(bromomethyl)-2-(chloromethyl)quinoline-3-carboxylate has been prepared and utilized in subsequent reactions to build more complex structures. The reactivity of the chloromethyl group in nucleophilic substitution reactions is well-established, providing a pathway to introduce diverse functionalities. The synthesis of these related halogenated methylquinolines points towards the growing interest and development of methods to access dichloromethyl-substituted quinolines as versatile synthetic intermediates.
Overview of Research Trajectories for Quinoline, 4-(dichloromethyl)-: A Retrospective and Prospective Analysis
Historically, research involving halomethyl-quinolines has focused on their utility as synthetic building blocks. The chloromethyl group, and by extension the dichloromethyl group, serves as a latent carbonyl or a reactive electrophilic site, enabling a diverse range of chemical transformations. For example, 4-(chloromethyl)quinoline (B1601157) derivatives have been instrumental as intermediates in the synthesis of compounds with potent antimalarial activity. The ability of the halomethyl group to undergo nucleophilic substitution allows for the facile introduction of amine, thiol, and other nucleophilic fragments, creating libraries of new quinoline derivatives for biological screening.
Current research continues to leverage the reactivity of the dichloromethyl group. Studies on highly substituted 4-(dichloromethyl)-3-nitrobenzo[h]quinolines have shown that these compounds are valuable precursors for creating new N-heterocycles through substitution reactions. nih.govresearchgate.netmdpi.com In some instances, the resulting derivatives have demonstrated significant biological activity, such as against methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com This highlights a clear research trajectory where the 4-(dichloromethyl)quinoline scaffold is a key component in the development of novel antibacterial agents.
Looking forward, the prospective research involving Quinoline, 4-(dichloromethyl)- and its analogues is promising, particularly in medicinal chemistry and materials science. The dichloromethyl group can be hydrolyzed to an aldehyde, which is a versatile functional group for various transformations, including reductive aminations, Wittig reactions, and the synthesis of Schiff bases. This opens up avenues for creating complex molecular architectures with potential applications in drug discovery. The demonstrated antitumor activity of related styrylquinoline derivatives, which can be synthesized from such aldehyde precursors, suggests a promising future for 4-(dichloromethyl)quinoline in oncology research. Furthermore, the electronic properties imparted by the dichloromethyl group could be exploited in the design of novel functional materials, such as fluorescent probes or organic light-emitting diodes (OLEDs), an area where quinoline derivatives have already shown significant potential.
Structure
2D Structure
Properties
CAS No. |
79325-39-6 |
|---|---|
Molecular Formula |
C10H7Cl2N |
Molecular Weight |
212.07 g/mol |
IUPAC Name |
4-(dichloromethyl)quinoline |
InChI |
InChI=1S/C10H7Cl2N/c11-10(12)8-5-6-13-9-4-2-1-3-7(8)9/h1-6,10H |
InChI Key |
ITJPZEGOVVPQPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Quinoline, 4 Dichloromethyl and Cognate Structures
Strategies for Introducing the Dichloromethyl Group onto Quinoline (B57606) Scaffolds
Key approaches for synthesizing 4-(dichloromethyl)quinoline derivatives and related structures include the construction of the quinoline ring system through cyclization reactions and the direct halogenation of methyl-substituted quinolines.
A notable strategy for creating complex, substituted quinoline systems, such as benzo[h]quinolines, involves building the heterocyclic ring from acyclic or simpler cyclic precursors. This approach allows for the precise placement of various functional groups, including the dichloromethyl moiety, on the final quinoline framework.
A versatile method for the synthesis of 2,3,4-trisubstituted benzo[h]quinolines bearing a 4-(dichloromethyl) group has been developed, starting from pentachloro-2-nitro-1,3-butadiene. nih.govpreprints.org The initial step involves a solventless reaction between pentachloro-2-nitro-1,3-butadiene and a mercaptoacetic acid ester, such as ethyl 2-mercaptoacetate or its methyl analog. nih.govpreprints.org This reaction yields the corresponding ethyl or methyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate as a key intermediate. nih.gov
This intermediate serves as a precursor for the subsequent cyclization reaction with an aromatic amine like naphthalen-1-amine. nih.govnih.gov The reaction proceeds via a base-promoted cyclization, leading to the formation of the benzo[h]quinoline (B1196314) core. preprints.org This specific reaction pathway results in the exclusive formation of benzo[h]quinolines due to the steric bulk and high electron density of the naphthalene (B1677914) ring system. nih.govnih.govx-mol.com The final product is a highly functionalized benzo[h]quinoline with a dichloromethyl group at the 4-position, a nitro group at the 3-position, and a thioether linkage derived from the mercaptoacetic acid ester at the 2-position. nih.gov
Table 1: Synthesis of Thiodiene Intermediates
| Reactant 1 | Reactant 2 | Product | Yield | Reference |
|---|---|---|---|---|
| Pentachloro-2-nitro-1,3-butadiene | Ethyl 2-mercaptoacetate | Ethyl 2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate | 93% | nih.gov |
The cyclization to form 4-(dichloromethyl)-substituted benzo[h]quinolines can be performed using either a one-pot or a stepwise (two-step) procedure. nih.govpreprints.org
In the one-pot approach , the thiodiene intermediate, naphthalen-1-amine, and a base (e.g., triethylamine) are all combined in a single reaction vessel. nih.govpreprints.org This method offers the convenience of a simpler procedure but generally results in moderate yields, with the desired benzo[h]quinoline being formed in up to 33% yield. nih.gov
The stepwise protocol proves to be more efficient. nih.gov In this approach, the intermediate aminothiodiene is first isolated by reacting the thiodiene precursor with the amine in the absence of a base, which can afford yields of up to 89%. nih.gov This isolated intermediate is then treated with a base, such as triethylamine, in a subsequent step to induce cyclization, leading to the final benzo[h]quinoline product in significantly higher yields (up to 93%). nih.gov Therefore, the two-step mode is the more advantageous route for synthesizing these complex heterocycles. nih.govpreprints.org
Table 2: Comparison of Cyclization Protocols for Benzo[h]quinoline Synthesis
| Protocol | Description | Base | Yield | Reference |
|---|---|---|---|---|
| One-Pot | Mercaptoacetate-derived diene, naphthalen-1-amine, and base reacted together. | Triethylamine or N,N-dimethylaniline | Moderate (up to 33%) | nih.gov |
| Stepwise (Path B) | 1. Isolation of aminothiodiene intermediate (without base). 2. Subsequent cyclization of the intermediate with a base. | Triethylamine | High (up to 93%) | nih.gov |
Hybrid molecules that incorporate both a quinoline and a pyrazole (B372694) ring system are of significant interest. Synthetic strategies have been developed to produce such structures where the pyrazole ring is substituted with a dichloromethyl group.
A series of novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles featuring a dichloromethyl group at the C5 position of the pyrazole ring have been synthesized. researchgate.netscispace.com The key reaction involves the condensation of various polyhalogenated nitrobutadienes with 7-chloro-4-hydrazinylquinoline. researchgate.netbeilstein-journals.org
These polyhalogenated precursors, such as 1,1-bisazolyl-, 1-azolyl-1-amino-, and 1-thioperchloro-2-nitrobuta-1,3-dienes, react with the hydrazinylquinoline to form the pyrazole ring. researchgate.netscispace.com This efficient synthesis yields the desired persubstituted chloroquinolinyl-1H-pyrazoles in yields of up to 72%. researchgate.netscispace.com The resulting hybrid molecules possess a 7-chloroquinoline (B30040) moiety attached to the N1 position of the pyrazole ring, which is further substituted with a dichloromethyl group and other variable moieties at other positions. researchgate.net
Table 3: Examples of Synthesized Dichloromethyl-Substituted Pyrazole-Quinoline Hybrids
| Pyrazole Precursor Type | Final Product Structure | Yield | Reference |
|---|---|---|---|
| 1,1-bis(1H-1,2,4-triazol-1-yl)-perchloro-2-nitrobuta-1,3-diene | 7-chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline | - | researchgate.net |
| 1-((4-chlorophenyl)thio)-perchloro-2-nitrobuta-1,3-diene | 7-chloro-4-(3-((4-chlorophenyl)thio)-5-(dichloromethyl)-4-nitro-1H-pyrazol-1-yl)quinoline | - | researchgate.net |
Note: Specific yields for individual compounds were not detailed in the abstract.
A more direct approach to introduce a dichloromethyl group is the halogenation of a methyl group already present on the quinoline ring. This side-chain chlorination is a common functional group transformation.
Research has demonstrated the synthesis of 2-(dichloromethyl)quinoline (B8743484) from quinaldine (B1664567) (2-methylquinoline) using trichloroisocyanuric acid (TCC) as the chlorinating agent. prepchem.comlookchem.com In this process, a solution of quinaldine in chloroform (B151607) is heated, and TCC is added portion-wise. prepchem.com The reaction mixture is then processed to isolate the chlorinated products. This method can produce a mixture of 2-(monochloromethyl)quinoline and the desired 2-(dichloromethyl)quinoline. prepchem.com The crude 2-(dichloromethyl)quinoline can be obtained with a yield of approximately 24.5%, which after recrystallization gives the pure product. prepchem.com The process also allows for the recovery of the monochlorinated intermediate and unreacted starting material. prepchem.com
Table 4: Side-Chain Chlorination of Quinaldine
| Starting Material | Reagent | Product | Crude Yield | Purified Yield | Reference |
|---|
Side-Chain Functionalization and Halogenation of Methylquinolines
Chlorination of Alkyl-Substituted Quinolines (e.g., Quinaldine) with Chlorinating Agents
A primary method for synthesizing dichloromethyl-substituted heterocycles is the direct chlorination of the corresponding methyl-substituted precursors. While the direct chlorination of 4-methylquinoline (B147181) (lepidine) to yield 4-(dichloromethyl)quinoline is plausible, a well-documented example involves the chlorination of its isomer, 2-methylquinoline (B7769805) (quinaldine), to produce 2-(dichloromethyl)quinoline. This reaction provides significant insight into the conditions required for such transformations.
In a representative procedure, quinaldine is reacted with trichloroisocyanuric acid in a solvent such as chloroform at an elevated temperature. researchgate.netacs.org The reaction yields a mixture of the monochlorinated and dichlorinated products. Specifically, a solution of quinaldine in chloroform heated to 60°C, to which trichloroisocyanuric acid is added portion-wise, results in the formation of 2-(dichloromethyl)quinoline. researchgate.netacs.org After the reaction, a workup procedure involving neutralization with potassium hydroxide (B78521) and extraction is necessary to separate the products. researchgate.netacs.org The crude 2-(dichloromethyl)quinoline can be purified by recrystallization from isopropanol. researchgate.netacs.org This process also yields 2-(chloromethyl)quinoline (B1294453) as a significant byproduct, which can be separated during the workup. researchgate.netacs.org
Table 1: Example of Chlorination of Quinaldine
| Reactant | Chlorinating Agent | Solvent | Temperature | Product | Crude Yield |
|---|
This method highlights a viable, albeit sometimes low-yielding, pathway to dichloromethyl-substituted quinolines directly from inexpensive alkylquinoline starting materials. The regioselectivity is dictated by the starting material; to obtain the 4-(dichloromethyl) isomer, one would begin with 4-methylquinoline.
Derivatization from Formyl-Substituted Quinoline Precursors
Another key synthetic route involves the conversion of a formyl group (-CHO) into a geminal dichloride (-CHCl₂). This transformation is a standard method in organic chemistry for accessing dichloromethyl compounds. The reaction of an aldehyde with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) can effectively replace the carbonyl oxygen with two chlorine atoms. google.comrsc.org
For the synthesis of 4-(dichloromethyl)quinoline, the precursor would be quinoline-4-carbaldehyde (B127539). General procedures involve reacting the aldehyde with thionyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF). google.com Alternatively, phosphorus pentachloride can be used. nih.gov These reactions convert aromatic and α,β-unsaturated aldehydes into the corresponding dichlorides. google.com Although specific examples detailing the conversion of quinoline-4-carbaldehyde to 4-(dichloromethyl)quinoline are not abundant in readily available literature, the methodology is well-established for a wide range of aromatic aldehydes. google.comrsc.org
General Approaches to Quinoline Synthesis Relevant for Dichloromethyl Variants
These methods focus on constructing the quinoline ring system itself, with the dichloromethyl group or a suitable precursor being incorporated during the cyclization process.
Classical Condensation and Cyclization Reactions (e.g., Skraup, Doebner–von Miller)
The Skraup and Doebner–von Miller reactions are cornerstone methods for quinoline synthesis, involving the reaction of anilines with α,β-unsaturated carbonyl compounds or their precursors. heteroletters.orgchemrestech.comderpharmachemica.com
Skraup Synthesis : In its classic form, an aniline (B41778) is heated with glycerol, sulfuric acid, and an oxidizing agent (like nitrobenzene) to produce quinoline. heteroletters.orgresearchgate.net To synthesize a 4-substituted quinoline, a modified α,β-unsaturated carbonyl precursor would be required.
Doebner–von Miller Reaction : This is a more versatile method that reacts an aniline with an α,β-unsaturated aldehyde or ketone in the presence of an acid catalyst. chemrestech.com To produce 4-(dichloromethyl)quinoline, one could theoretically employ an α,β-unsaturated carbonyl compound that already contains the dichloromethyl moiety. For example, reacting an aniline with an aldehyde of the structure Cl₂HC-CH=CH-CHO could, in principle, lead to the desired product after cyclization and oxidation. The regiochemistry of the final product is determined by the substitution pattern of the aniline and the structure of the carbonyl compound. researchgate.net
These classical methods, while powerful, can require harsh reaction conditions and may suffer from low yields or lack of regioselectivity. researchgate.net
Multicomponent Reaction Paradigms for Substituted Quinolines
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer an efficient and atom-economical approach to complex molecules like substituted quinolines. Various MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis.
A common MCR paradigm for quinolines involves the reaction of an aniline, an aldehyde, and an activated alkene or alkyne. By choosing an aldehyde that bears a dichloromethyl group, it is conceivable to construct the 4-(dichloromethyl)quinoline skeleton directly. For instance, a Povarov-type [4+2] cycloaddition between an imine (formed in situ from an aniline and a dichloromethyl-substituted aldehyde) and an electron-rich alkene could yield a tetrahydroquinoline, which upon oxidation would lead to the desired aromatic quinoline. The use of MCRs represents a modern and flexible strategy for accessing diverse quinoline scaffolds. google.com
Copper-Catalyzed Dearomatization and Cyclization Cascades Involving Chloromethyl Anilines
Recent advances in synthetic methodology have introduced novel copper-catalyzed cascade reactions for the synthesis of quinoline-based structures. One such method involves the reaction of 2-(chloromethyl)anilines with other molecules, leading to dearomatization and subsequent cyclization. rsc.org
In one example, a copper(I)-catalyzed reaction between 2-(chloromethyl)anilines and benzofurans was developed to prepare tetrahydrobenzofuro[3,2-b]quinolines. rsc.org Mechanistic studies suggest that the 2-(chloromethyl)aniline (B37990) acts as a radical precursor in this process. rsc.org Another copper(II)-catalyzed cascade reaction utilizes aza-o-quinone methides, generated in situ from 2-(chloromethyl)anilines, which then react with indoles to form tetrahydro-5H-indolo[2,3-b]quinolines. While these specific examples lead to complex, fused quinoline systems rather than the parent 4-(dichloromethyl)quinoline, they demonstrate the utility of chloro-functionalized anilines as versatile building blocks in modern, metal-catalyzed quinoline synthesis.
Regioselectivity and Stereochemical Control in Synthesis
Controlling the position of substituents (regioselectivity) is a critical aspect of synthesizing a specific isomer like 4-(dichloromethyl)quinoline.
In classical syntheses like the Doebner–von Miller reaction , the regioselectivity is inherently controlled by the reactants. The substitution pattern on the aniline determines the substituents on the benzo- portion of the quinoline ring, while the structure of the α,β-unsaturated carbonyl component dictates the substitution on the newly formed pyridine (B92270) ring. To achieve substitution at the 4-position, the carbonyl reactant must be appropriately structured. chemrestech.com
In the functionalization of a pre-existing quinoline ring, regioselectivity can be challenging. For example, in palladium-catalyzed cross-coupling reactions on di-substituted quinolines (e.g., 2,4-dichloroquinoline), the choice of catalyst, ligands, and reaction conditions is crucial for directing the reaction to a specific position. Studies have shown that ligands like triphenylphosphine (B44618) (PPh₃) can favor reaction at the C-2 position over the C-4 position, demonstrating that subtle changes can profoundly impact the regiochemical outcome. This highlights the intrinsic reactivity differences, where the C-2 position is often more reactive due to the influence of the adjacent nitrogen atom.
For the Vilsmeier-Haack formylation of acetanilides, which is a method to produce 2-chloro-3-formylquinolines, the regioselectivity is directed by the reaction mechanism, leading specifically to substitution at the 2- and 3-positions. nih.gov
The synthesis of highly substituted benzo[h]quinolines has also been achieved with high regioselectivity through multi-step sequences starting from pentachloro-2-nitro-1,3-butadiene, where the cyclization reaction to form the annelated pyridine system occurs exclusively in a predictable manner due to steric and electronic factors.
Stereochemical control is not relevant for the achiral dichloromethyl group itself. However, if the synthetic route involves the creation of other chiral centers within the molecule, then controlling the stereochemistry would become an important consideration.
Factors Influencing Positional Selectivity on the Quinoline Ring
The synthesis of specifically substituted quinolines, such as Quinoline, 4-(dichloromethyl)-, is governed by the inherent electronic properties of the quinoline ring system and the nature of the chemical transformation employed. The quinoline scaffold consists of a pyridine ring fused to a benzene (B151609) ring, creating a heterocyclic system with distinct regions of reactivity. Positional selectivity is a critical challenge that is addressed by carefully choosing the reaction type, conditions, and starting materials.
The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom, making positions 2 and 4 susceptible to nucleophilic attack. Conversely, the benzene moiety is comparatively electron-rich and thus the preferred site for electrophilic substitution, which typically occurs at positions 5 and 8. samipubco.comorientjchem.org The nitrogen atom's basicity also plays a pivotal role; its protonation or coordination with a Lewis acid can significantly alter the ring's reactivity and direct the regiochemical outcome of a substitution. samipubco.comorientjchem.orgacs.org
Electronic and Steric Effects:
The introduction of a dichloromethyl group at the C4 position is influenced by several key factors:
Reaction Type: Radical reactions, in particular, have emerged as a powerful tool for C-H functionalization. Unlike classical electrophilic substitutions that favor the carbocyclic ring, radical additions can be directed to the electron-deficient pyridine ring. acs.org For instance, Minisci-type reactions, which involve the addition of a radical to a protonated heteroaromatic compound, are a common strategy for alkylating quinolines. rsc.org
Catalysis and Activation: The use of acids is crucial. In acidic media, the quinoline nitrogen is protonated, forming a quinolinium cation. This enhances the electrophilicity of the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to attack by nucleophiles or radicals. orientjchem.orgacs.org
Positional Control (C2 vs. C4): While both C2 and C4 are activated, achieving selectivity for the C4 position often requires strategic blocking of the more reactive C2 position. This can be accomplished by introducing a substituent at C2 on the starting material. rsc.org Alternatively, the use of bulky Lewis acids can coordinate to the quinoline nitrogen, sterically hindering attack at the C2 position and thereby favoring functionalization at C4. acs.orgrsc.org
Starting Material: The most straightforward approach to ensure dichloromethylation at C4 is to start with a precursor that already contains a functional group at this position, which can then be converted to the dichloromethyl group. For example, the chlorination of a 4-methylquinoline derivative would be a direct route. The synthesis of 2-(dichloromethyl)quinoline from quinaldine (2-methylquinoline) illustrates this principle, where the position of the starting methyl group dictates the final position of the dichloromethyl group. prepchem.com
The table below summarizes the key factors that direct substitution on the quinoline ring.
Table 1: Factors Influencing Positional Selectivity in Quinoline Substitution
| Factor | Influence on Selectivity | Relevant Positions | Mechanism Example | Citation |
|---|---|---|---|---|
| Ring Electronics | The pyridine ring is electron-deficient; the benzene ring is electron-rich. | Pyridine ring (C2, C4) for nucleophilic/radical attack; Benzene ring (C5, C8) for electrophilic attack. | Nucleophilic Aromatic Substitution (SNAr) | samipubco.comorientjchem.org |
| Reaction Conditions | Acidic conditions (Brønsted or Lewis acids) protonate/coordinate the nitrogen, activating the pyridine ring. | C2, C4 | Minisci-type Radical Alkylation | acs.orgrsc.org |
| Steric Hindrance | Bulky reagents or catalysts can block the more accessible C2 position, favoring reaction at C4. | C4 over C2 | Lewis acid-mediated alkylation | acs.orgrsc.org |
| Existing Substituents | A substituent at C2 blocks that position, directing incoming groups to other available sites like C4. | C4 | Radical alkylation of 2-substituted quinolines | rsc.org |
| Radical Polarity | The nature of the radical species can influence the site of attack based on charge transfer interactions in the transition state. | C2, C4 | Radical Aromatic Substitution | acs.org |
Diastereoselective and Enantioselective Syntheses (if applicable in literature)
A review of the current scientific literature reveals no specific methodologies for the diastereoselective or enantioselective synthesis of Quinoline, 4-(dichloromethyl)-. The target molecule itself is achiral and does not possess any stereocenters. For diastereoselectivity or enantioselectivity to be a relevant consideration, the quinoline core would need to bear additional substituents that create one or more stereogenic centers.
For instance, if the quinoline ring were hydrogenated to a tetrahydroquinoline, stereocenters could be formed. The enantioselective synthesis of such derivatives is an active area of research. acs.org Methodologies for preparing chiral tetrahydroquinolines often involve the asymmetric hydrogenation of a prochiral quinoline or dihydroquinoline precursor using a chiral catalyst. acs.orgnih.gov For example, iridium-catalyzed asymmetric hydrogenation has been successfully employed to synthesize chiral 4-aryl tetrahydroquinolines with high enantioselectivity. acs.org
However, these strategies are not directly applicable to the synthesis of the aromatic compound Quinoline, 4-(dichloromethyl)-, as it lacks the necessary structural features for chirality. Any future development of diastereoselective or enantioselective syntheses would necessitate the introduction of other chiral elements into the molecule.
Chemical Reactivity and Transformations of Quinoline, 4 Dichloromethyl
Nucleophilic Substitution Reactions at the Dichloromethyl Moiety
The dichloromethyl group (-CHCl₂) serves as a reactive handle for introducing various functionalities through nucleophilic substitution pathways. However, the reactivity can be influenced by the nature of the nucleophile.
The direct nucleophilic substitution at the 4-(dichloromethyl) group by common carbon-based nucleophiles such as Grignard reagents or organolithium compounds is not extensively documented in the reviewed literature. Instead, strong organometallic reagents like organolithiums have been observed to preferentially attack the quinoline (B57606) ring itself, typically leading to 1,2-addition to form 2-substituted 1,2-dihydroquinolines. rsc.org Similarly, while cyanation represents a method for introducing a carbon-based functional group, studies on quinoline derivatives often focus on palladium-catalyzed cyanation of haloquinolines or C-H functionalization rather than direct substitution at a dichloromethyl group. scielo.br
In contrast to carbon nucleophiles, heteroatom nucleophiles readily engage in substitution reactions with quinoline derivatives bearing reactive side chains. In a closely related system, 2,3,4-trisubstituted benzo[h]quinolines featuring a 4-(dichloromethyl) group, the sulfoxide (B87167) group at the 2-position acts as an excellent leaving group, facilitating substitution by various nucleophiles. preprints.orgrsc.orgnih.gov This reactivity highlights the potential for similar transformations at the dichloromethyl group under appropriate conditions.
Amines and Thiols : Research on benzo[h]quinoline (B1196314) systems has shown that the sulfoxide group can be effectively displaced by N-nucleophiles like morpholine (B109124) and S-nucleophiles such as thiophenolates. preprints.orgrsc.orgnih.gov These reactions proceed smoothly, likely via an addition-elimination mechanism, to introduce new amine and sulfide (B99878) functionalities. nih.gov
Alcohols : The nucleophilicity of alcoholates has been found to be insufficient to cause substitution in these specific benzo[h]quinoline systems. preprints.orgnih.govresearchgate.net
Azoles : The versatility of quinoline-based scaffolds is further demonstrated in their reactions with azoles. Pentachloro-2-nitro-1,3-butadiene, a precursor for some quinoline syntheses, reacts with azoles like benzotriazole (B28993) and 1,2,4-triazole. rsc.orgresearchgate.net Subsequent reactions can lead to the formation of complex heterocyclic structures incorporating the azole moiety. rsc.orgresearchgate.net In another example, the reaction of 1,1-bisazolyl-2-nitrobutadienes with 7-chloro-4-hydrazinylquinoline yields 1-(7-chloroquinolin-4-yl)-pyrazoles that bear a dichloromethyl group. rsc.orgmdpi.com
Table 1: Nucleophilic Substitution Reactions on Quinoline Derivatives
| Nucleophile Type | Example Nucleophile | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| N-Nucleophile | Morpholine | 4-(...-3-nitrobenzo[h]quinolin-2-yl)morpholine | 78 | nih.gov |
| S-Nucleophile | Benzenethiol | 4-(Dichloromethyl)-3-nitro-2-(phenylthio)benzo[h]quinoline | 99 | preprints.org |
| S-Nucleophile | 4-Fluorobenzenethiol | 2-((4-Fluorophenyl)thio)-4-(dichloromethyl)-3-nitrobenzo[h]quinoline | 87 | researchgate.net |
| Azole (via precursor) | 1,2,4-Triazole | 7-chloro-4-(5-(dichloromethyl)-4-nitro-3-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-1-yl)quinoline | 58 | mdpi.com |
Transformations of the Quinoline Ring System
The quinoline nucleus is not merely a passive scaffold but actively participates in various chemical transformations, enabling further structural diversification.
Oxidation reactions can target either the quinoline nitrogen or substituents on the ring.
N-oxidation : The nitrogen atom of the quinoline ring can be readily oxidized to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. preprints.orgmdpi.com The resulting quinoline N-oxide is a valuable intermediate, as the N-oxide group can act as a directing group for further regioselective functionalization at the C-2 position. preprints.orgacs.org
Sulfide to Sulfoxide/Sulfone : In quinoline derivatives bearing a sulfide linkage, such as ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate, the sulfur atom can be selectively oxidized. preprints.orgrsc.orgnih.gov Treatment with hydrogen peroxide allows for controlled, temperature-dependent oxidation, yielding the corresponding sulfoxide at lower temperatures and the sulfone upon further heating. preprints.orgnih.govresearchgate.net This stepwise oxidation provides access to molecules with different electronic and steric properties, which is valuable for structure-activity relationship studies. nih.gov The selective oxidation of sulfides to sulfoxides is a key transformation, with hydrogen peroxide in acetic acid being an effective "green" system for this purpose. acs.org
Table 2: Oxidation Reactions of Quinoline Derivatives
| Reaction Type | Substrate | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| N-Oxidation | 4,7-Dichloroquinoline | m-CPBA | 4,7-Dichloroquinoline 1-oxide | 81 | preprints.orgmdpi.com |
| Sulfide to Sulfoxide | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | H₂O₂ | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfinyl)acetate | 99 | preprints.org |
| Sulfide to Sulfone | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)thio)acetate | H₂O₂, heat | Ethyl 2-((4-(dichloromethyl)-3-nitrobenzo[h]quinolin-2-yl)sulfonyl)acetate | 99 | preprints.org |
The aromatic quinoline ring can be partially reduced to yield dihydro- or tetrahydroquinoline derivatives, which are important structural motifs in many bioactive compounds. nih.gov
Catalytic Hydrogenation : The most common method for producing 1,2,3,4-tetrahydroquinolines is the direct catalytic hydrogenation of the quinoline ring. dicp.ac.cn A variety of transition metal catalysts, including those based on iridium, ruthenium, and iron, are effective for this transformation under hydrogen pressure. nih.govdicp.ac.cnpku.edu.cn These reactions often proceed under mild conditions and with high efficiency. dicp.ac.cn
Metal Hydride Reduction : The reduction of quinolines with metal hydrides typically yields dihydroquinolines. Lithium aluminum hydride (LiAlH₄) generally reduces quinoline to 1,2-dihydroquinoline. shahucollegelatur.org.in Sodium borohydride (B1222165) (NaBH₄) is also used, and in the case of the related 4-(chloromethyl)quinoline (B1601157), it can produce the dihydroquinoline derivative. The reduction of specific quinoline derivatives, such as quinoline-2,4(1H,3H)-diones, with NaBH₄ stereoselectively yields cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones. researchgate.net
Table 3: Reduction Reactions of the Quinoline Core
| Reaction Type | Reagent/Catalyst | Product Type | Reference(s) |
|---|---|---|---|
| Catalytic Hydrogenation | [Ru(p-cymene)Cl₂]₂/I₂ | Tetrahydroquinoline | dicp.ac.cn |
| Catalytic Hydrogenation | [Ir(COD)Cl]₂/MeO-BiPhep/I₂ | Tetrahydroquinoline | dicp.ac.cn |
| Catalytic Hydrogenation | Fe-based catalyst | Tetrahydroquinoline | nih.gov |
| Metal Hydride Reduction | LiAlH₄ | 1,2-Dihydroquinoline | shahucollegelatur.org.in |
| Metal Hydride Reduction | NaBH₄ | Dihydroquinoline |
Quinoline, 4-(dichloromethyl)- and its precursors are valuable building blocks for constructing more complex, polycyclic heterocyclic systems.
Benzo[h]quinoline Formation : The reaction of precursors derived from pentachloro-2-nitro-1,3-butadiene with naphthalen-1-amine can lead to a cascade reaction involving substitution and cyclization to form 2,3,4-trisubstituted benzo[h]quinolines, which possess the 4-(dichloromethyl) substituent. preprints.orgrsc.org This method allows for the creation of highly functionalized, annulated pyridine (B92270) systems. rsc.org
Pyrazole (B372694) Fusion : The reaction of 1,1-bisazolyl-, 1-azolyl-1-amino-, and 1-thioperchloro-2-nitrobuta-1,3-dienes with 7-chloro-4-hydrazinylquinoline serves as an efficient route to novel 1-(7-chloroquinolin-4-yl)-4-nitro-1H-pyrazoles that also contain a dichloromethyl group. rsc.orgmdpi.com This reaction proceeds through a cascade mechanism involving nucleophilic substitution, elimination, and intramolecular cyclization to form the fused pyrazole ring. mdpi.com
Thiazinoquinoline Synthesis : An efficient method for synthesizing novel dihydropyrimidothiazinoquinoline derivatives involves the reaction of 2-chloro-3-(chloromethyl)quinolines with 2-thioxo-2,3-dihydropyrimidin-4(1H)-one. pku.edu.cn This cascade reaction builds a thiazine (B8601807) ring fused to the quinoline core. pku.edu.cn Similarly, the annulation of 8-quinolinesulfenyl chloride with unsaturated compounds like allyl chloride results in the formation of rsc.orgthiazino[2,3,4-ij]quinolin-4-ium salts. rsc.org
Table 4: Ring Annulation and Heterocycle Fusion Reactions
| Starting Quinoline Derivative/Precursor | Reaction Partner(s) | Fused Heterocycle Formed | Reference(s) |
|---|---|---|---|
| Thio-perchloronitrobutadiene + Naphthalen-1-amine | Triethylamine | Benzo[h]quinoline | preprints.orgrsc.org |
| Azolyl-nitrobutadiene + 7-Chloro-4-hydrazinylquinoline | Triethylamine | Pyrazole | rsc.orgmdpi.com |
| 2-Chloro-3-(chloromethyl)quinoline | 2-Thioxo-2,3-dihydropyrimidin-4(1H)-one | Dihydropyrimidothiazine | pku.edu.cn |
| di(8-quinolinyl) disulfide (precursor to sulfenyl chloride) | Allyl chloride | rsc.orgThiazine | rsc.org |
| 2-Chloro-4-piperidino-3-quinolinecarbonitrile | Sodium azide | Tetrazole | gatech.edu |
Mechanistic Investigations of Chemical Processes Involving Quinoline, 4 Dichloromethyl
Reaction Pathway Elucidation for Synthetic Transformations
The quinoline (B57606) scaffold is a cornerstone in medicinal chemistry and materials science, making the elucidation of its synthetic pathways a significant area of research. mdpi.comrsc.org The presence of a dichloromethyl group at the 4-position introduces specific electronic and steric properties that influence the course of these transformations.
The construction of the quinoline ring system is often achieved through cyclization and annulation strategies, where acyclic precursors are transformed into the bicyclic heteroaromatic structure. While Quinoline, 4-(dichloromethyl)- is a pre-formed system, understanding its foundational synthesis mechanisms is key. Methods like the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, are fundamental. nih.gov
In a typical Friedländer synthesis, the initial step is the formation of a Schiff base, followed by an intramolecular aldol-type condensation and subsequent dehydration to yield the quinoline ring. The substituents on the precursors can significantly impact the reaction rate and regioselectivity. For a molecule like 4-(dichloromethyl)quinoline, the dichloromethyl group would likely be installed on one of the precursors prior to the cyclization step. Its strong electron-withdrawing nature could influence the reactivity of the carbonyl or methylene (B1212753) group involved in the annulation, thereby affecting the kinetics of the cyclization.
Another relevant strategy is the DBU-promoted formal [4+2] annulation reaction, which can be used to synthesize related dihydroquinolin-2(1H)-one derivatives from o-chloromethyl anilines and azlactones. organic-chemistry.org This highlights how chloromethyl groups on aromatic rings can serve as precursors for generating reactive intermediates in annulation pathways.
Nucleophilic aromatic substitution (SNAr) is a pivotal reaction for functionalizing heteroaromatic rings. nih.gov The mechanism proceeds via a two-step addition-elimination pathway. A nucleophile attacks an electron-deficient aromatic ring bearing a suitable leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group departs, restoring the aromaticity of the ring.
For quinoline and related heterocycles like quinazoline (B50416), the 4-position is often highly susceptible to nucleophilic attack, a phenomenon well-documented in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors. researchgate.netmdpi.com Theoretical studies using Density Functional Theory (DFT) have shown that the carbon atom at the 4-position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack. mdpi.com This principle is directly applicable to the quinoline system.
While Quinoline, 4-(dichloromethyl)- itself does not possess a typical leaving group on the ring for a direct SNAr reaction, the strong electron-withdrawing character of the -CHCl₂ group significantly influences the electronic properties of the quinoline ring. This group deactivates the ring towards electrophilic substitution but activates it towards nucleophilic attack, particularly at the 2- and 4-positions. If a leaving group were present at the 2-position, the 4-(dichloromethyl) group would enhance the rate of an SNAr reaction at that site. Quantitative structure-reactivity models have demonstrated a robust linear relationship between SNAr activation energies and molecular descriptors such as the electrophile's electron affinity and the molecular electrostatic potential (ESP) at the carbon undergoing substitution. nih.govchemrxiv.org
Beyond traditional polar reactions, radical and ionic pathways offer powerful tools for the functionalization of quinolines. nih.gov A notable strategy involves a dearomatization-rearomatization process that enables highly regioselective meta-C-H functionalization of the quinoline ring. nih.govresearchgate.net This process can proceed through either radical or ionic intermediates, providing a versatile platform for introducing a wide range of functional groups.
The dichloromethyl group itself can participate in or direct such reactions. Under radical conditions, homolytic cleavage of a C-H or C-Cl bond could be initiated, leading to further transformations. In ionic pathways, the dichloromethyl group can be hydrolyzed to an aldehyde, or it can stabilize adjacent carbanions or carbocations, influencing the regioselectivity of functionalization reactions on the quinoline core. Furthermore, metal-free synthetic protocols using ionic liquids as the reaction medium have been developed for constructing substituted quinolines, demonstrating that the reaction environment can be tuned to favor specific ionic pathways. nih.gov
Studies on the Intrinsic Reactivity of the Dichloromethyl Group
The dichloromethyl group is a versatile functional handle. Its two chlorine atoms can be sequentially or simultaneously substituted, or the group can be transformed into other functionalities like aldehydes or carboxylic acids. Understanding its intrinsic reactivity is paramount for its strategic use in synthesis.
Computational chemistry provides powerful tools for probing the energetics of reaction pathways and characterizing transition states. DFT calculations are frequently employed to study quinoline derivatives, offering insights into their stability and reactivity. nih.govnih.gov The energy gap (ΔE) between the HOMO and LUMO is a key parameter; a smaller gap generally indicates higher chemical reactivity and lower kinetic stability. nih.govrsc.org For Quinoline, 4-(dichloromethyl)-, the electron-withdrawing nature of the dichloromethyl group is expected to lower the energy of the LUMO, resulting in a smaller HOMO-LUMO gap and enhanced reactivity towards nucleophiles.
Transition state analysis allows for the calculation of activation energies (ΔG‡), which determine the reaction rate. By comparing the activation energies of competing pathways, the most likely reaction mechanism can be identified. For reactions involving the dichloromethyl group, such as its hydrolysis to a formyl group, computational analysis can elucidate the structure of the transition state and the energetic barrier for each step, including the initial nucleophilic attack and the subsequent elimination of chloride ions.
| System/Reaction | Parameter | Value | Significance | Reference |
|---|---|---|---|---|
| Quinoline Derivatives | HOMO-LUMO Gap (ΔE) | Varies with substituents | Indicates chemical reactivity and kinetic stability. Smaller gaps suggest higher reactivity. | nih.gov |
| SNAr on Heterocycles | Activation Energy (ΔG‡) | ~10.9 kJ/mol difference can lead to a ~100-fold rate difference | Determines reaction rate and selectivity. Lower ΔG‡ corresponds to a faster reaction. | chemrxiv.org |
| Aqueous Quinoline Complexes | Formation Energy (ΔGf) | Generally positive | Indicates that the formation process of solvated complexes is nonspontaneous. | nih.gov |
The kinetics of reactions involving the dichloromethyl group are profoundly influenced by the choice of solvent and the presence of catalysts. bham.ac.uk Solvents can alter reaction rates by orders of magnitude by stabilizing or destabilizing reactants, intermediates, and transition states. chemrxiv.org
Catalysts provide an alternative reaction pathway with a lower activation energy. In the context of Quinoline, 4-(dichloromethyl)-, Lewis acids could be used to catalyze nucleophilic substitution at the dichloromethyl carbon by coordinating to a chlorine atom, making it a better leaving group. Phase-transfer catalysts could be employed in biphasic systems to facilitate the reaction between a water-soluble nucleophile and the organic-soluble quinoline substrate. Studies on the catalytic hydrogenation of quinoline have demonstrated that the catalyst not only accelerates the reaction but is also integral to the multi-step reaction mechanism.
| Reaction Type | Solvent/Catalyst | Observed Effect | Mechanistic Implication | Reference |
|---|---|---|---|---|
| SNAr of 4-chloroquinazoline | Reaction Media (e.g., Ionic Liquids) | Activates the electrophile/nucleophile pair | Solvent stabilizes intermediates and enhances nucleophilic strength. | researchgate.net |
| Friedländer Annulation | Ceric Ammonium Nitrate (CAN) | Catalyzes the efficient synthesis of quinolines at ambient temperature. | Provides a lower energy pathway for the cyclization-dehydration sequence. | nih.gov |
| Hydrogenation of Quinoline | Cobalt-molybdate catalyst | Controls the multi-step reduction and ring-opening sequence. | The surface reaction between adsorbed species is the rate-controlling step. | |
| Diels-Alder Reactions | Polar Solvents (e.g., Acetone, DMSO) | Decreases overall rate but enhances selectivity. | Solvation raises the activation barriers and increases the difference between them. | mdpi.com |
Spectroscopic Characterization Techniques in Advanced Quinoline Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the molecular structure of organic compounds in solution. researchgate.net Through the analysis of chemical shifts, signal integrations, and coupling patterns, NMR provides a detailed map of the atomic connectivity within a molecule. researchgate.netresearchgate.net
For Quinoline (B57606), 4-(dichloromethyl)- , ¹H and ¹³C NMR spectroscopy are essential for confirming its constitution and differentiating it from potential isomers. The proton (¹H) NMR spectrum would provide information on the number and environment of all hydrogen atoms, while the carbon (¹³C) NMR spectrum would identify all unique carbon atoms in the molecule.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the quinoline core and a characteristic signal for the single proton of the dichloromethyl (-CHCl₂) group. The aromatic region would display a complex set of multiplets corresponding to the seven protons on the quinoline ring. Their specific chemical shifts and coupling constants (J-values) would be crucial for assigning each proton to its exact position. For instance, the proton at position 2 (H2) would likely appear as a doublet due to coupling with H3. The dichloromethyl proton would appear as a singlet at a downfield chemical shift due to the deshielding effect of the two chlorine atoms and the aromatic ring.
The ¹³C NMR spectrum would complement this by showing ten distinct signals: nine for the quinoline ring carbons and one for the dichloromethyl carbon. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) would be used to differentiate between CH, CH₂, and CH₃ groups (though only CH and quaternary carbons are present in this molecule). researchgate.net
Two-dimensional (2D) NMR experiments are invaluable for unambiguous assignments. hmdb.ca
COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, confirming the connectivity of adjacent protons within the quinoline ring system. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C assignments. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for identifying the connection of the dichloromethyl group to the C4 position of the quinoline ring and for assigning quaternary carbons. hmdb.ca
Based on known substituent effects on the quinoline ring, a predicted set of NMR data for Quinoline, 4-(dichloromethyl)- is presented below. Please note this is a hypothetical representation for illustrative purposes, as direct experimental data for this specific compound was not found in the cited literature.
| Predicted ¹H NMR Data (in CDCl₃) | Predicted ¹³C NMR Data (in CDCl₃) | |||
|---|---|---|---|---|
| Position | δ (ppm) | Multiplicity | Position | δ (ppm) |
| -CHCl₂ | ~6.8 - 7.0 | s | -CHCl₂ | ~70 - 75 |
| H-2 | ~8.9 | d | C-2 | ~151 |
| H-3 | ~7.6 | d | C-3 | ~122 |
| H-5 | ~8.2 | d | C-4 | ~145 |
| H-6 | ~7.7 | t | C-4a | ~129 |
| H-7 | ~7.8 | t | C-5 | ~130 |
| H-8 | ~8.1 | d | C-6 | ~128 |
| - | - | - | C-7 | ~129 |
| - | - | - | C-8 | ~127 |
| - | - | - | C-8a | ~149 |
Dynamic NMR (DNMR) spectroscopy involves recording NMR spectra at various temperatures to study dynamic molecular processes such as conformational changes or restricted rotation. researchgate.net For molecules with significant steric hindrance around a single bond, rotation can be restricted, leading to the existence of stable rotational isomers known as atropisomers.
In the case of Quinoline, 4-(dichloromethyl)- , the dichloromethyl group at the C4 position could potentially experience restricted rotation, although significant atropisomerism is less likely compared to bulkier substituents. DNMR studies could be employed to investigate this possibility. researchgate.net By lowering the temperature, the rate of rotation around the C4-CHCl₂ bond would decrease. If the rotation is slow enough on the NMR timescale, separate signals for different conformers might be observed. researchgate.net Exchange Spectroscopy (EXSY) experiments could then confirm that these distinct signals are from species in dynamic equilibrium. researchgate.net Such studies provide valuable insight into the molecule's flexibility and conformational preferences in solution.
X-ray Crystallography for Absolute Structure Determination
While NMR provides the definitive structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. spectrabase.comnih.gov This technique provides precise 3D coordinates of each atom, confirming the molecular constitution, configuration, and conformation. nih.gov
For a newly synthesized compound like Quinoline, 4-(dichloromethyl)- , X-ray crystallography serves as the ultimate proof of structure. The first step, which is often the most challenging, is to grow a single crystal of suitable quality for diffraction. nih.gov Once a suitable crystal is obtained and data is collected, the resulting electron density map confirms the connectivity established by NMR and definitively differentiates between isomers. For instance, it would unequivocally confirm that the dichloromethyl group is located at the C4 position and not at another site, such as C2. This technique is routinely used to validate the structures of novel quinoline derivatives and their reaction products. ansfoundation.orgchemmethod.comunimi.it
Beyond simple connectivity, a crystal structure provides a wealth of information about the molecule's three-dimensional arrangement. For Quinoline, 4-(dichloromethyl)- , the data would reveal the planarity of the bicyclic quinoline ring system. researchgate.netresearchgate.net It would also detail the bond lengths, bond angles, and torsion angles, providing insight into any steric strain introduced by the dichloromethyl substituent.
Furthermore, the analysis of the crystal packing reveals how molecules interact with each other in the solid state. ansfoundation.org This includes identifying non-covalent interactions such as hydrogen bonds (e.g., weak C-H···N interactions), π–π stacking between the aromatic quinoline rings of adjacent molecules, and van der Waals forces. researchgate.netansfoundation.org These intermolecular forces are crucial as they govern the material's physical properties, such as melting point and solubility.
Infrared (IR) and Mass Spectrometry (MS)
Infrared (IR) spectroscopy and Mass Spectrometry (MS) are two other cornerstone techniques used in the characterization of organic compounds, providing complementary information to NMR and crystallography.
Infrared (IR) Spectroscopy probes the vibrational modes of a molecule. The IR spectrum of Quinoline, 4-(dichloromethyl)- would display a series of absorption bands characteristic of its functional groups. Key expected absorptions include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. dergipark.org.tr
C=C and C=N stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline aromatic system. dergipark.org.trresearchgate.net
Aromatic C-H out-of-plane bending: Strong bands in the 900-650 cm⁻¹ region, the pattern of which can sometimes help determine the substitution pattern on the aromatic rings. researchgate.net
C-Cl stretching: Absorptions for the dichloromethyl group would be expected in the 800-600 cm⁻¹ region.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful, non-destructive method for identifying the functional groups within a molecule. The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the vibrational modes of specific bonds.
For a compound like 4-(dichloromethyl)quinoline, the spectrum would be dominated by vibrations originating from the quinoline ring and the dichloromethyl substituent.
Quinoline Ring Vibrations: The quinoline core is expected to exhibit a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations of the heterocyclic and benzene (B151609) rings produce a complex pattern of bands in the 1650-1400 cm⁻¹ range. In-plane and out-of-plane C-H bending vibrations also provide structural information, with the latter being particularly useful for determining the substitution pattern on the aromatic rings.
Dichloromethyl Group Vibrations: The -CHCl₂ group would introduce its own characteristic vibrations. The C-H stretching of the dichloromethyl group is expected around 2975-2950 cm⁻¹. The C-Cl stretching vibrations would give rise to strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. The position and number of these bands can be influenced by rotational isomerism. Bending or deformation modes associated with the -CHCl₂ group would also be present at lower frequencies.
Table 1: Predicted Vibrational Spectroscopy Assignments for Quinoline, 4-(dichloromethyl)-
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Quinoline Ring |
| 2975-2950 | C-H Stretch | Dichloromethyl Group |
| 1650-1500 | C=C / C=N Stretch | Quinoline Ring |
| 1500-1400 | C=C Stretch | Quinoline Ring |
| 800-600 | C-Cl Stretch | Dichloromethyl Group |
Note: This table is based on predicted values from related compounds and general spectroscopic principles, not on published experimental data for Quinoline, 4-(dichloromethyl)-.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. In electron ionization (EI) MS, the molecule is ionized, forming a molecular ion (M⁺˙), which can then break apart into smaller, charged fragments.
For Quinoline, 4-(dichloromethyl)-, the mass spectrum would provide crucial structural information.
Molecular Ion Peak: The molecular weight of 4-(dichloromethyl)quinoline (C₁₀H₇Cl₂N) is 211.08 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺˙) at m/z 211. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), this peak would be accompanied by characteristic isotope peaks. A compound with two chlorine atoms will exhibit an M+2 peak with an intensity of approximately 65% of the M peak, and an M+4 peak with an intensity of about 10%.
Fragmentation Pattern: The fragmentation of the molecular ion would likely proceed through several pathways. A primary fragmentation event could be the loss of a chlorine radical (Cl˙), leading to a fragment ion at m/z 176 ([M-Cl]⁺). Subsequent loss of the second chlorine atom would result in a peak at m/z 141. Another plausible fragmentation is the loss of the entire dichloromethyl radical (˙CHCl₂) to yield a quinolinyl cation at m/z 127. The stable quinoline ring itself can undergo fragmentation, often by losing hydrogen cyanide (HCN), which would lead to a fragment at m/z 100 from the m/z 127 ion.
Table 2: Predicted Mass Spectrometry Fragmentation for Quinoline, 4-(dichloromethyl)-
| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 211/213/215 | [C₁₀H₇Cl₂N]⁺˙ | Molecular Ion |
| 176/178 | [C₁₀H₇ClN]⁺ | Cl˙ |
| 141 | [C₁₀H₇N]⁺ | Cl˙ from m/z 176 |
| 127 | [C₉H₆N]⁺ | ˙CHCl₂ |
| 100 | [C₈H₄]⁺˙ | HCN from m/z 127 |
Note: This table represents a theoretical fragmentation pattern based on the principles of mass spectrometry and the known behavior of related structures. It does not reflect published experimental data for Quinoline, 4-(dichloromethyl)-.
Theoretical and Computational Chemistry Studies of Quinoline, 4 Dichloromethyl
Quantum Chemical Calculations (Density Functional Theory and Semi-empirical Methods)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and semi-empirical methods, are foundational tools for investigating the electronic properties of molecules. DFT has become a standard method for studying quinoline (B57606) derivatives, offering a good balance between accuracy and computational cost. arabjchem.orgrsc.orgrsc.org These methods can elucidate the electronic structure, reactivity, and spectroscopic properties of "Quinoline, 4-(dichloromethyl)-".
Prediction of Electronic Structure and Reactivity Parameters (e.g., LUMO Localization, Fukui Functions)
The electronic structure of a molecule is intrinsically linked to its reactivity. Quantum chemical calculations can determine a range of parameters that act as descriptors of this reactivity. Key among these are the energies and localizations of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region from which an electron is most likely to be donated, indicating susceptibility to electrophilic attack. Conversely, the LUMO represents the region where an electron is most likely to be accepted, indicating susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap generally suggests higher reactivity.
For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO localization can be influenced by the nature and position of substituents. rsc.org In the case of "Quinoline, 4-(dichloromethyl)-", the electron-withdrawing nature of the dichloromethyl group at the 4-position is expected to lower the energy of the LUMO and influence its localization, likely making the quinoline ring more susceptible to nucleophilic attack.
Fukui functions are another powerful tool derived from DFT that can predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attack. These functions are based on the change in electron density at a particular point in the molecule when an electron is added or removed. For quinoline derivatives, Fukui functions can provide a more nuanced picture of reactivity than simple orbital visualizations. arabjchem.org
Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Quinolines (Illustrative Examples)
| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| Quinoline | DFT/B3LYP | -6.54 | -1.23 | 5.31 |
| 4-Chloroquinoline | DFT/B3LYP | -6.78 | -1.54 | 5.24 |
| 2-Methylquinoline (B7769805) | DFT/B3LYP | -6.32 | -1.15 | 5.17 |
| 8-Hydroxyquinoline | DFT/B3LYP | -5.98 | -1.02 | 4.96 |
(Note: These are illustrative values for related compounds and not specific to Quinoline, 4-(dichloromethyl)-. The exact values can vary depending on the computational method and basis set used.)
Analysis of Regiospecificity and Reaction Selectivity
The substitution pattern on the quinoline ring dramatically influences the regiospecificity of its reactions. The nitrogen atom in the quinoline ring deactivates the pyridine (B92270) ring towards electrophilic substitution and directs it to the benzene (B151609) ring, typically at positions 5 and 8. Conversely, nucleophilic substitution is favored on the pyridine ring, particularly at positions 2 and 4.
For "Quinoline, 4-(dichloromethyl)-", the presence of the dichloromethyl group at the 4-position will significantly impact its reactivity. This electron-withdrawing group will further activate the 4-position towards nucleophilic attack, potentially facilitating the displacement of the dichloromethyl group or other leaving groups at this position. Computational studies on related 2,4-dichloroquinazolines have shown that the carbon atom at the 4-position has a higher LUMO coefficient, making it more susceptible to nucleophilic attack. nih.govresearchgate.net A similar effect would be anticipated for "Quinoline, 4-(dichloromethyl)-".
Theoretical calculations can model the transition states of different reaction pathways to predict the most likely products, thus providing a deep understanding of the reaction's regiospecificity.
Conformational Analysis and Energy Minima Identification
While the quinoline ring system is largely planar, the substituent at the 4-position can have different conformations. Conformational analysis aims to identify the most stable three-dimensional arrangement of the atoms in a molecule, which corresponds to the global energy minimum on the potential energy surface.
For "Quinoline, 4-(dichloromethyl)-", the primary conformational flexibility will be the rotation around the single bond connecting the dichloromethyl group to the quinoline ring. Computational methods can be used to perform a systematic search of the conformational space to identify all low-energy conformers and their relative stabilities. Studies on the crystal structure of the related 2,4-dichloroquinoline have confirmed the planarity of the quinoline ring system. nih.gov It is expected that the quinoline core of "Quinoline, 4-(dichloromethyl)-" will also be essentially planar.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including their conformational changes and intermolecular interactions. nih.gov
Investigation of Intermolecular Interactions and Binding Energies (Contextually related, e.g., for general quinolines in material science applications)
MD simulations are particularly useful for understanding how quinoline derivatives interact with their environment, be it a solvent, a biological receptor, or other molecules in a material. These simulations can reveal the nature and strength of intermolecular forces such as hydrogen bonds, van der Waals interactions, and π-π stacking interactions. nih.govresearchgate.net
In the context of material science, for instance, understanding the intermolecular interactions of quinoline derivatives is crucial for predicting their packing in crystals and their properties in thin films. For biological applications, MD simulations can be used to study the binding of a quinoline derivative to a protein's active site, providing insights into its mechanism of action. The binding energy, which quantifies the strength of the interaction between the ligand and its receptor, can be calculated from these simulations. mdpi.com For "Quinoline, 4-(dichloromethyl)-", MD simulations could be employed to study its interactions with various solvents or its potential to bind to specific biological targets.
Structure-Reactivity Relationship (SRR) Modeling
Structure-Reactivity Relationship (SRR) modeling, often in the form of Quantitative Structure-Activity Relationship (QSAR) studies, is a computational approach that aims to correlate the chemical structure of a series of compounds with their measured reactivity or biological activity. nih.govnih.govallsubjectjournal.commdpi.com
These models are built using a set of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure and properties. These descriptors can be constitutional, topological, physicochemical, or quantum chemical in nature. Once a statistically significant correlation is established, the model can be used to predict the activity of new, untested compounds.
For quinoline derivatives, QSAR models have been developed for a wide range of biological activities, including anticancer, antimalarial, and enzyme inhibition. nih.govnih.govallsubjectjournal.commdpi.com These studies have identified key structural features that are important for a particular activity. For example, the nature and position of substituents on the quinoline ring are often found to be critical. While no specific SRR models for "Quinoline, 4-(dichloromethyl)-" have been reported, the principles of QSAR could be applied to a series of related 4-substituted quinolines to understand how the dichloromethyl group influences a particular reactivity or biological effect.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Quinoline Derivatives
| Descriptor Type | Examples |
|---|---|
| Constitutional | Molecular weight, Number of atoms, Number of rings |
| Topological | Connectivity indices, Shape indices |
| Physicochemical | LogP (lipophilicity), Molar refractivity, Polar surface area |
| Quantum Chemical | HOMO energy, LUMO energy, Dipole moment, Atomic charges |
Computational Approaches to Correlate Molecular Architecture with Chemical Behavior
The chemical behavior of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry offers a suite of methods to explore this relationship for quinoline derivatives, including "Quinoline, 4-(dichloromethyl)-". These approaches are crucial in rational drug design and materials science for predicting molecular properties and guiding experimental work.
Quantitative Structure-Activity Relationship (QSAR) studies are a prominent computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of quinoline derivatives, 3D-QSAR models are particularly insightful. nih.govmdpi.com These models analyze the steric and electrostatic fields surrounding the molecules to identify key structural features that influence their activity. mdpi.com For instance, a 3D-QSAR study on quinoline derivatives as telomerase inhibitors highlighted the importance of specific structural attributes for their inhibitory action. nih.gov Such models can predict the activity of new compounds, including "Quinoline, 4-(dichloromethyl)-", based on their molecular fields.
Molecular Docking is another powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijprajournal.com This method is extensively used to study the interaction of potential drug candidates with their biological targets, such as proteins or DNA. For quinoline derivatives, molecular docking can elucidate how substitutions on the quinoline ring affect binding affinity and selectivity. ijprajournal.comresearchgate.net For example, docking studies on phosphorus-substituted quinoline derivatives have helped to understand their binding modes within the active sites of cancer-related proteins. researchgate.net
Molecular Dynamics (MD) Simulations provide a dynamic picture of molecular systems over time. These simulations can reveal the conformational changes and intermolecular interactions of quinoline derivatives in a biological environment. nih.gov By simulating the movement of atoms, MD can help to assess the stability of ligand-receptor complexes predicted by molecular docking. nih.gov
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. nih.gov DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies), and reactivity descriptors. researchgate.netnih.gov For substituted quinolines, DFT can be used to understand how different functional groups, like the dichloromethyl group at the 4-position, influence the electron distribution and, consequently, the chemical reactivity of the molecule.
The table below summarizes key computational approaches and the insights they can provide for "Quinoline, 4-(dichloromethyl)-".
| Computational Approach | Information Provided | Relevance to Chemical Behavior |
| 3D-QSAR | Correlation between molecular fields (steric, electrostatic) and biological activity. nih.govmdpi.com | Predicts potential biological activities and guides the design of more potent derivatives. |
| Molecular Docking | Preferred binding orientation and affinity of the molecule to a target receptor. ijprajournal.comresearchgate.net | Elucidates potential mechanisms of action and identifies key intermolecular interactions. |
| Molecular Dynamics (MD) | Dynamic behavior and stability of the molecule and its complexes over time. nih.gov | Assesses the flexibility and conformational stability of the molecule in a biological environment. |
| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO, LUMO), and reactivity indices. researchgate.netnih.gov | Explains the intrinsic reactivity, stability, and electronic properties of the molecule. |
These computational methods, often used in conjunction, provide a comprehensive framework for understanding how the specific molecular architecture of "Quinoline, 4-(dichloromethyl)-" governs its chemical behavior. The insights gained from such studies are instrumental in the rational design of new molecules with desired properties.
Applications As Chemical Precursors and Building Blocks in Organic Synthesis
Synthesis of Complex Nitrogen-Containing Heterocycles
The construction of fused heterocyclic systems is a significant area of organic synthesis, driven by the search for novel compounds with unique biological and material properties. "Quinoline, 4-(dichloromethyl)-" provides a strategic starting point for creating polycyclic structures incorporating the quinoline (B57606) motif.
The dichloromethyl group is a masked aldehyde. Through hydrolysis, "Quinoline, 4-(dichloromethyl)-" can be converted to quinoline-4-carbaldehyde (B127539). This aldehyde is a classic precursor for annulation reactions to build polycyclic systems. For instance, it can undergo the Friedländer annulation with ketones containing an α-methylene group to construct new fused rings onto the quinoline scaffold nih.govpharmaguideline.com. This strategy is pivotal in synthesizing complex polycyclic frameworks such as indeno[1,2-c]quinolines, which are investigated for their potential anticancer activities nih.gov. The Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, is another established method for creating polycyclic quinoline-4-carboxylic acids, demonstrating the utility of carbonyl precursors in the synthesis of fused systems nih.govpharmaguideline.comnih.gov.
The electrophilic nature of the carbon atom in the dichloromethyl group allows for reactions with various binucleophiles to form additional fused heterocyclic rings. This approach is instrumental in creating novel tetracyclic and other complex ring systems.
Fused Pyrazoles: While specific examples starting from 4-(dichloromethyl)quinoline are not prevalent, the analogous reactivity is well-established. Gem-dihalides can react with hydrazine or its derivatives to form pyrazole (B372694) rings. For instance, the reaction of 4-alkylamino-2-chloroquinoline-3-carbonitriles with hydrazine hydrate is a known route to 3-amino-4-hydrazino-1H-pyrazolo[3,4-b]quinolines researchgate.net. This highlights a viable pathway where the dichloromethyl group could be transformed to engage with a binucleophile like hydrazine, leading to the formation of a pyrazolo-fused quinoline. The synthesis of pyrazole-fused scaffolds is of significant interest due to their therapeutic potential bohrium.commdpi.comfrontiersin.orgnih.gov.
Fused Thiazino and Other Heterocycles: Similarly, reaction with other binucleophiles can lead to different fused systems. For example, reaction with an aminothiol could yield a thiazino-fused quinoline. The synthesis of complex fused systems, such as 1H-5-thia-1,2,3,6-tetra-azaacephenanthrylenes, has been achieved from functionalized chloroquinolines, demonstrating the modularity of the quinoline core in building diverse polycyclic heterocycles researchgate.net.
Role in the Development of Novel Organic Reactions
The unique reactivity of the dichloromethyl group positions "Quinoline, 4-(dichloromethyl)-" as a valuable substrate for the development and advancement of synthetic methodologies, particularly in the realm of carbon-carbon (C-C) and carbon-heteroatom (C-X) bond formation.
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C and C-X bonds efficiently and selectively mdpi.comias.ac.in. Halogenated quinolines are excellent substrates for these transformations. For example, 2,4-dichloroquinoline has been used in regioselective palladium-catalyzed reactions, such as Sonogashira coupling at the C-2 position followed by Suzuki coupling at the C-4 position, to synthesize 2-alkynyl-4-arylquinolines beilstein-journals.org.
The dichloromethyl group offers a distinct reactive site. As a geminal dihalide, it can participate in various cross-coupling reactions. Methodologies involving one-pot cross-coupling and C-H functionalization have been developed using the quinoline scaffold, which can act as both a substrate and a ligand, facilitating the synthesis of complex molecules researchgate.netnih.govsoton.ac.uk. The development of new catalytic systems that can selectively activate one or both C-Cl bonds of the dichloromethyl group would represent a significant methodological advancement, allowing for stepwise functionalization and the creation of diverse molecular libraries from a single precursor.
Table 1: Cross-Coupling Reactions on the Quinoline Scaffold
| Reaction Type | Position(s) | Catalyst System (Example) | Product Type |
| Sonogashira Coupling | C-2 | Pd/C, PPh₃, CuI | 2-Alkynyl-4-chloroquinolines |
| Suzuki Coupling | C-4 | Pd(OAc)₂, SPhos | 2-Alkynyl-4-arylquinolines |
| C-H Functionalization | C-2, C-8 | Various (Pd, Cu, Fe) | C-functionalized quinolines |
The quinoline nucleus is incorporated into various functional materials due to its unique photophysical and electronic properties nih.govrsc.orgrsc.org. The development of polymers containing the quinoline moiety is an active area of research for applications in organic light-emitting diodes (OLEDs) and sensors.
"Quinoline, 4-(dichloromethyl)-" can serve as a monomer or a precursor to a monomer for the synthesis of functionalized polymers. While direct polymerization of this specific compound is not widely reported, the analogous monomer, 4-chloromethyl styrene, is extensively used. It is copolymerized with monomers like methyl methacrylate and styrene, and the resulting benzylic chloride group is then used for post-polymerization modification to introduce various functional groups, such as phthalimides or amines researchgate.netderpharmachemica.com. This approach allows for the tuning of polymer properties, such as the glass transition temperature (Tg). The dichloromethyl group offers a similar, albeit more reactive, handle for creating novel polymer architectures and advanced materials. Furthermore, quinoline derivatives have been explored as photoinduced-electron transfer (PET) donors for initiating radical polymerizations, underscoring the relevance of this scaffold in polymer chemistry nih.gov.
Scaffolds for Chemical Probes and Ligand Development
The quinoline ring is a privileged scaffold in the design of molecules that can interact with biological systems or coordinate to metal ions nih.govnih.gov. Its tunable electronic properties and rigid structure make it an ideal core for developing chemical probes, imaging agents, and specialized ligands nih.govacs.org.
The 4-(dichloromethyl) group acts as a reactive linker, enabling the covalent attachment of the quinoline scaffold to other molecular entities, including peptides, proteins, or other signaling units, to create sophisticated chemical probes. For example, sulfonyl fluoride probes have been developed to covalently modify biological targets rsc.org. The dichloromethyl group offers an alternative electrophilic site for covalent modification. In ligand design, quinoline-based structures are used to create chelating agents for various metals. Tri(8-quinolinyl)stibane, for instance, has been synthesized and used to form platinum complexes acs.org. The 4-(dichloromethyl) group can be chemically transformed into various coordinating groups, allowing for the synthesis of a library of ligands with tailored properties for applications in catalysis or bioinorganic chemistry.
Design of Derivatives for Molecular Interaction Studies (excluding specific biological outcomes)
Quinoline, 4-(dichloromethyl)- serves as a valuable and versatile precursor in organic synthesis for the creation of diverse molecular structures aimed at studying molecular interactions. The quinoline moiety itself is a well-established scaffold in medicinal chemistry and materials science, recognized for its rigid, planar structure and specific electronic properties. nih.govnih.govrsc.org The true synthetic utility of Quinoline, 4-(dichloromethyl)- lies in the reactivity of the dichloromethyl group at the 4-position.
The dichloromethyl (–CHCl₂) group is a synthetic equivalent of a formyl (aldehyde, –CHO) group. Through hydrolysis, it can be readily converted into quinoline-4-carbaldehyde. This transformation unlocks a vast array of subsequent chemical modifications, making the parent compound a strategic building block for generating libraries of derivatives. The aldehyde functional group is a key reactive handle for introducing a wide variety of substituents, allowing for systematic alterations to the molecule's steric and electronic profile.
Researchers can leverage this precursor to design and synthesize series of compounds where the quinoline core is maintained, while the substituent at the 4-position is systematically varied. These derivatives are then used to probe and understand non-covalent molecular interactions, such as hydrogen bonding, π-π stacking, and electrostatic interactions, with other molecular entities. The goal of such studies is often to map the structural requirements for specific binding events, independent of the ultimate biological or material consequence.
For example, the quinoline-4-carbaldehyde intermediate can undergo condensation reactions with a multitude of primary amines to form a wide range of Schiff bases (imines). By choosing amines with different properties (e.g., aliphatic, aromatic, heterocyclic, chiral), chemists can precisely tune the size, shape, lipophilicity, and hydrogen-bonding capabilities of the final molecule. This systematic approach is fundamental to structure-activity relationship (SAR) studies, where the "activity" is the nature and strength of the molecular interaction itself.
Below is a data table illustrating the synthetic pathways from Quinoline, 4-(dichloromethyl)- to various classes of derivatives designed for molecular interaction studies.
Table 1: Synthetic Utility of Quinoline, 4-(dichloromethyl)- for Derivative Design
| Starting Material | Intermediate | Reaction Type | Reagent Class | Resulting Derivative Class | Purpose in Molecular Interaction Studies |
|---|---|---|---|---|---|
| Quinoline, 4-(dichloromethyl)- | Quinoline-4-carbaldehyde | Hydrolysis | H₂O, Acid/Base catalyst | Aldehyde | Key reactive intermediate |
| Quinoline-4-carbaldehyde | N/A | Condensation | Primary Amines (R-NH₂) | Schiff Bases (Imines) | Probing steric and electronic effects of the 'R' group |
| Quinoline-4-carbaldehyde | N/A | Condensation | Hydrazines (R-NHNH₂) | Hydrazones | Introducing hydrogen bond donors/acceptors |
| Quinoline-4-carbaldehyde | N/A | Condensation | Hydroxylamines (R-ONH₂) | Oximes | Altering electronic distribution and geometry |
| Quinoline-4-carbaldehyde | N/A | Wittig Reaction | Phosphonium Ylides | Alkenes | Extending the conjugated system of the quinoline core |
This strategic use of Quinoline, 4-(dichloromethyl)- as a foundational building block enables the methodical construction of molecular probes. The resulting libraries of compounds, each with a discrete and planned structural modification, are instrumental in elucidating the fundamental principles of molecular recognition.
Future Research Directions and Unexplored Avenues for Quinoline, 4 Dichloromethyl
Development of Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry call for the development of synthetic methodologies that are both efficient and environmentally benign. rsc.orgsemanticscholar.org For Quinoline (B57606), 4-(dichloromethyl)-, future research should prioritize the establishment of sustainable and atom-economical synthetic pathways.
Catalytic Approaches and Flow Chemistry Integration
Modern organic synthesis is increasingly moving towards catalytic methods to minimize waste and improve efficiency. While classical methods for quinoline synthesis exist, they often involve harsh conditions and stoichiometric reagents. nih.gov Future investigations should focus on developing catalytic routes to Quinoline, 4-(dichloromethyl)-. This could involve the adaptation of existing metal-catalyzed C-H functionalization techniques, which have been successfully applied to other positions on the quinoline ring. nih.govmdpi.comnih.gov For instance, a direct C-H dichloromethylation of the quinoline core at the 4-position using a suitable dichloromethyl source and a regioselective catalyst would represent a significant advancement in atom economy.
The integration of these catalytic systems with continuous flow chemistry presents another promising frontier. researchgate.netacs.org Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. A continuous flow process for the synthesis of Quinoline, 4-(dichloromethyl)- could enable rapid optimization of reaction parameters and facilitate a more sustainable manufacturing process.
| Potential Catalytic System | Proposed Reaction Type | Key Advantages |
| Palladium-based catalyst | Direct C-H Dichloromethylation | High regioselectivity, broad functional group tolerance |
| Copper-based catalyst | Radical-mediated functionalization | Lower cost, readily available catalyst precursors |
| Photoredox catalysis | Visible-light-induced transformation | Mild reaction conditions, sustainable energy source |
Exploration of Novel Chemical Reactivity Profiles and Reaction Cascades
The dichloromethyl group in Quinoline, 4-(dichloromethyl)- is a versatile functional group that can participate in a variety of chemical transformations. Its reactivity is analogous to that of benzylic chlorides, which are known to undergo a range of reactions including nucleophilic substitution and metal-catalyzed cross-coupling. organic-chemistry.orgacs.orgnih.gov Future research should aim to systematically explore the chemical reactivity of this group on the quinoline scaffold.
This exploration could lead to the discovery of novel reaction cascades, where a single synthetic operation generates significant molecular complexity. rsc.orgumb.eduresearchgate.netrsc.org For example, a reaction sequence could be envisioned where the dichloromethyl group is first converted to an aldehyde, which then participates in an intramolecular cyclization to form a more complex heterocyclic system. Understanding the reactivity of the C-Cl bonds will be crucial for developing such innovative synthetic strategies.
| Reaction Type | Potential Transformation of Dichloromethyl Group | Resulting Functional Group |
| Nucleophilic Substitution | Reaction with various nucleophiles (e.g., amines, thiols) | Amines, thioethers |
| Hydrolysis | Controlled reaction with water | Aldehyde |
| Reductive Coupling | Reaction with a reducing agent and a coupling partner | Alkyl or aryl substituted methyl group |
| Metal-catalyzed Cross-Coupling | Reaction with boronic acids, organostannanes, etc. | Aryl or vinyl substituted methyl group |
Advanced Computational Predictions for Rational Design of New Quinoline Scaffolds
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. mdpi.combenthamscience.commanchester.ac.uknih.gov For Quinoline, 4-(dichloromethyl)-, advanced computational methods can be employed to predict its physicochemical properties, reactivity, and potential biological activities. Techniques such as Density Functional Theory (DFT) can provide insights into the electronic structure and reactivity of the molecule, guiding the design of new synthetic transformations.
Furthermore, computational approaches can be used for the rational design of novel quinoline scaffolds derived from Quinoline, 4-(dichloromethyl)-. By modeling the interactions of virtual compounds with biological targets, researchers can prioritize the synthesis of molecules with the highest potential for desired activities. nih.govresearchgate.net This in silico screening can significantly accelerate the discovery of new therapeutic agents and functional materials. Machine learning algorithms can also be trained on existing data to predict the properties and activities of new quinoline derivatives, further enhancing the efficiency of the design process. doaj.org
| Computational Method | Application to Quinoline, 4-(dichloromethyl)- | Potential Outcome |
| Density Functional Theory (DFT) | Calculation of electronic properties and reaction mechanisms | Prediction of reactivity and guidance for synthetic planning |
| Molecular Docking | Simulation of binding to biological targets | Identification of potential therapeutic applications |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structural features with biological activity | Design of more potent and selective analogues |
| Machine Learning | Prediction of properties and activities of new derivatives | Accelerated discovery of novel compounds |
Q & A
Q. Critical Considerations :
- Purification via column chromatography (silica gel, hexane/ethyl acetate eluent).
- Monitor reaction progress using TLC or HPLC .
Basic: What biological activities are associated with 4-(dichloromethyl)quinoline derivatives, and how are they evaluated?
Derivatives exhibit:
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) using disk diffusion or MIC assays .
- Anticancer Potential : Evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Antiparasitic Properties : Screened against Plasmodium falciparum (malaria) in vitro .
Q. Methodological Note :
- Structure-activity relationship (SAR) studies require systematic substitution at the 4-position (e.g., replacing Cl with Br or modifying methyl groups) .
Advanced: How do substituent modifications at the 4-position influence the compound’s reactivity and bioactivity?
- Electron-Withdrawing Groups (e.g., Cl, NO₂) : Enhance stability and antiparasitic activity but may reduce solubility .
- Electron-Donating Groups (e.g., OCH₃, NH₂) : Improve pharmacokinetic properties (e.g., oral bioavailability) but may lower antimicrobial efficacy .
- Bulkier Substituents (e.g., CF₃) : Can sterically hinder target binding (e.g., DNA gyrase in bacteria) .
Q. Experimental Design :
- Use computational tools (e.g., DFT calculations) to predict electronic effects.
- Validate via comparative bioassays and crystallography (if ligands are co-crystallized with targets) .
Advanced: How can researchers resolve contradictions in spectroscopic data or bioactivity results?
- Data Discrepancies :
- Systematic Validation :
Advanced: What strategies optimize the yield and selectivity of 4-(dichloromethyl)quinoline synthesis?
- Catalyst Screening : Test palladium, copper, or iron catalysts for cross-coupling efficiency .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitution reactions .
- Temperature Control : Maintain 60–80°C to avoid side reactions (e.g., dechlorination) .
Q. Example Workflow :
Screen catalysts (5 mol%) in DMF at 70°C.
Isolate product via vacuum distillation.
Characterize purity via HPLC (≥95% threshold) .
Advanced: How can computational methods enhance the design of 4-(dichloromethyl)quinoline derivatives?
- Molecular Docking : Predict binding affinity to targets (e.g., Plasmodium DHODH enzyme) .
- QSAR Modeling : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity .
- ADMET Prediction : Use tools like SwissADME to optimize pharmacokinetics .
Validation Step : Synthesize top-ranked virtual hits and test experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
